molecular formula C20H29ClN2O5 B8235890 ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate

Cat. No.: B8235890
M. Wt: 412.9 g/mol
InChI Key: DUOXYKZUGOXAKA-HEQHKCQXSA-N
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Description

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a complex organic compound with a variety of functional groups, including an ester, an imine, a carbamate, and a halogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate typically involves multiple steps:

    Formation of the imine: This can be achieved by reacting an aldehyde with a primary amine in the presence of a suitable catalyst.

    Introduction of the benzyloxy group: This step involves the protection of the imine with a benzyloxy group, which can be done using benzyl alcohol and an acid catalyst.

    Formation of the ester: The ester group can be introduced by reacting the intermediate with ethyl chloroformate.

    Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group with a Boc group, which can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form an oxime or a nitro compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

    Hydrolysis: Acidic conditions can be achieved using hydrochloric acid (HCl), while basic conditions can be achieved using sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxime or nitro compound.

    Reduction: Amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

    Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The imine group can form covalent bonds with nucleophilic residues in proteins, while the ester and carbamate groups can undergo hydrolysis to release active species.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S,Z)-5-((benzyloxy)imino)-2-amino-6-chlorohexanoate: Lacks the Boc protection on the amine group.

    Ethyl (S,Z)-5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-hexanoate: Lacks the chlorine atom.

    Ethyl (S,Z)-5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-bromohexanoate: Contains a bromine atom instead of chlorine.

Uniqueness

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chlorine atom adds to its versatility in substitution reactions, while the Boc protection ensures selective reactivity of the amine group.

Properties

IUPAC Name

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16-/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOXYKZUGOXAKA-HEQHKCQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC/C(=N/OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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